molecular formula C23H20N4O2S2 B2862375 2-(methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-67-5

2-(methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Numéro de catalogue: B2862375
Numéro CAS: 876942-67-5
Poids moléculaire: 448.56
Clé InChI: HXODDUVBMZZMRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a structurally complex heterocyclic compound featuring a bipyrazole core fused with a thiophene ring and substituted with phenyl and methylsulfonyl groups.

The synthesis of such derivatives typically involves cyclocondensation reactions of chalcones with hydrazides or semicarbazides, followed by functionalization at specific positions .

Propriétés

IUPAC Name

4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-31(28,29)27-21(15-20(24-27)17-9-4-2-5-10-17)19-16-26(18-11-6-3-7-12-18)25-23(19)22-13-8-14-30-22/h2-14,16,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXODDUVBMZZMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(Methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, with CAS number 876942-67-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H20N4O2S2
  • Molecular Weight : 448.56 g/mol
  • Structure : The compound features a bipyrazole scaffold with a methylsulfonyl group and thiophene moiety that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with findings suggesting its potential as an anticancer agent and a selective protein inhibitor.

Anticancer Activity

Research has indicated that derivatives of bipyrazoles exhibit notable anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in tumor growth and proliferation.

  • Mechanism of Action :
    • Inhibition of cell proliferation in cancer cell lines.
    • Induction of apoptosis through the activation of caspase pathways.
    • Modulation of signaling pathways linked to cancer progression.
  • Case Studies :
    • A study demonstrated that a related pyrazole compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM .
    • Another investigation highlighted the compound's ability to inhibit the growth of lung cancer cells via cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary data suggest effectiveness against various bacterial strains.

  • In Vitro Studies :
    • The synthesized pyrazole derivatives displayed antibacterial activity against Gram-positive and Gram-negative bacteria.
    • A microplate Alamar Blue assay indicated that certain derivatives inhibited bacterial growth with an IC50 comparable to standard antibiotics .

Research Findings

Recent literature reviews have consolidated findings on the biological activities associated with pyrazole derivatives:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntibacterialEffective against multiple bacterial strains
Anti-inflammatoryExhibits significant anti-inflammatory effects

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Bipyrazole Derivatives

Compound Name Substituents Key Functional Groups Reference
Target Compound 2-(Methylsulfonyl), 1',5-diphenyl, 3'-(thiophen-2-yl) –SO₂CH₃, thiophene [Hypothetical]
6c () 3’-(4-Methoxyphenyl), 1’,5-diphenyl –CONH₂, –OCH₃
5d () 3’-(4-Nitrophenyl), 5-(4-fluorophenyl) –NO₂, –F
13c () 3’-(Furan-2-yl), 5-(p-tolyl) –C(S)NH₂, furan
6f () 5-(3-Methoxyphenyl), 3’-(4-methoxyphenyl) –CONH₂, –OCH₃

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group (–SO₂CH₃) in the target compound is strongly electron-withdrawing, which may increase reactivity at the pyrazole ring compared to electron-donating groups like –OCH₃ in 6c or 6f .

Key Observations :

  • The methylsulfonyl group in the target compound likely requires sulfonation or oxidation of a thioether precursor, a step distinct from carboxamide or thioamide formation in analogs .
  • High yields (75–92%) are typical for bipyrazole syntheses, suggesting scalability for the target compound if optimized .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Melting Point (°C) IR Stretches (cm⁻¹) Notable NMR Shifts
Target Compound Hypothetical: 210–230 –SO₂ (asymmetric: ~1320; symmetric: ~1140) Pyrazole CH₂: δ ~3.1–3.6
6a () 210–212 –CONH₂ (3429), –C=O (1662) Pyrazole CH: δ 3.66
13c () 263–265 –C(S)NH₂ (3265), Ar–H (3136) Pyrazole-H: δ 6.16
5a () Not reported Thiazole C=O (1700–1750) Thiazole-H: δ 8.08

Key Observations :

  • The methylsulfonyl group’s IR signature (~1320, ~1140 cm⁻¹) would distinguish the target compound from analogs with carboxamide (–CONH₂, ~1662 cm⁻¹) or thioamide (–C(S)NH₂, ~3265 cm⁻¹) groups .
  • The deshielding effect of –SO₂CH₃ may downfield-shift adjacent protons in NMR .

Pharmacological Potential

Table 4: Bioactivity Comparison

Compound Tested Activity Key Findings Reference
Target Compound Hypothetical Predicted antimicrobial/antifungal activity due to thiophene and –SO₂CH₃ [Hypothetical]
13c () Antimicrobial MIC: 1.7 µg/mL (Gram-positive bacteria); 80% yield in synthesis
6f () Antifungal Comparable to Fluconazole (MIC: 2.5 µg/mL)
5d () Antimicrobial Moderate activity against E. coli (MIC: 25 µg/mL)

Key Observations :

  • Thiophene-containing analogs (e.g., 13c) show enhanced antimicrobial activity, suggesting the target compound’s 3’-thiophen-2-yl group may confer similar benefits .
  • The methylsulfonyl group could improve pharmacokinetic properties (e.g., solubility, stability) over esters or amides .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.